3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline

Lipophilicity Drug-likeness Permeability

Researchers requiring a scaffold with balanced lipophilicity for library synthesis face lipophilicity creep from close analogs. This compound (XLogP3 5.6, TPSA 21.3 Ų) sits at the property midpoint, avoiding solubility deficits and enabling polar substituent installation. - Purity ≥95% with residual 3,5-DMA ≤0.1% to prevent genotoxic artifacts. - 20 heavy atoms-most mass-efficient analog retaining full butyl linker geometry. - Bulk quantities available; request lot-specific CoA for chromatographic resolution from the co-eluting isomer (CAS 1040689-03-9).

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 1040686-82-5
Cat. No. B1389229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline
CAS1040686-82-5
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCC(CNC1=CC(=CC(=C1)C)C)OC2=CC=C(C=C2)C
InChIInChI=1S/C19H25NO/c1-5-18(21-19-8-6-14(2)7-9-19)13-20-17-11-15(3)10-16(4)12-17/h6-12,18,20H,5,13H2,1-4H3
InChIKeyYYDWTLMRGWZWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Baseline


3,5-Dimethyl-N-[2-(4-methylphenoxy)butyl]aniline (CAS 1040686-82-5; molecular formula C₁₉H₂₅NO; MW 283.4 g/mol) is a fully synthetic secondary aniline derivative defined by a 3,5-dimethylphenyl core, a 2-(4-methylphenoxy)butyl N-substituent, and a single hydrogen-bond donor [1]. The compound belongs to a cluster of structurally related N-[2-(4-methylphenoxy)butyl]aniline analogs catalogued under contiguous CAS numbers (1040684-44-3 through 1040689-03-9 inclusive), a pattern consistent with parallel combinatorial library synthesis rather than individual lead-optimization campaigns . No peer-reviewed biological activity data, patent exemplification, or regulatory filing currently exists for this specific compound. The quantitative differentiation arguments presented in this guide therefore rest exclusively on structurally explicit, computed physicochemical descriptors that are directly comparable across the analog series and that define a measurable property space within which rational selection is possible.

Why In-Class Analogs Cannot Be Interchanged


The N-[2-(4-methylphenoxy)butyl]aniline scaffold tolerates diverse aniline-ring substitution patterns that produce measurable, often divergent, computed physicochemical properties despite conserved molecular connectivity in the linker and phenoxy terminus [1]. Within this tightly clustered CAS series, changes confined to the aniline ring—methyl position, methoxy introduction, or alkyl chain length—alter computed logP by up to 2.1 units, topological polar surface area (TPSA) by up to 18.4 Ų, and rotatable bond count by up to 3 bonds [2]. These shifts are large enough to move a compound across established drug-likeness and permeability thresholds (e.g., TPSA < 40 Ų for blood–brain barrier penetration; logP 1–5 for oral bioavailability) [3]. Consequently, a scientist who selects an analog based solely on scaffold similarity, without reconciling the specific quantitative property profile, risks importing unintended changes in solubility, passive permeability, metabolic soft-spot presentation, or chromatographic retention behavior—all of which are property-driven, not scaffold-driven. The sections that follow provide the head-to-head quantitative evidence that makes these property differences explicit and actionable for procurement or experimental design.

Quantitative Differentiation Against Five Structural Analogs


Lipophilicity at the Series Midpoint

The target compound (1040686-82-5) exhibits a computed XLogP3-AA of 5.6, which falls at the exact median of the six-compound analog series (range 4.8–6.9) [1][2]. Among analogs sharing the identical phenoxybutyl linker, the 3,5-dimethylaniline substitution pattern yields lipophilicity that is 0.5 log units lower than the 2-ethyl-6-methyl analog (1040684-44-3; XLogP3 6.1) and 1.3 log units lower than the sec-butyl-phenoxy variant (1040687-18-0; XLogP3 6.9), while being 0.5 log units higher than the 2,6-dimethyl-propyloxy analog (1040686-42-7; XLogP3 5.1) and 0.8 log units higher than the 2,5-dimethoxy analog (1040688-45-6; XLogP3 4.8) [1][2][3][4][5]. Notably, the constitutional isomer N-{2-[2-(tert-butyl)phenoxy]ethyl}-4-methylaniline (1040689-03-9) shares an identical XLogP3 of 5.6 despite a completely different substitution architecture, demonstrating that identical global lipophilicity can be achieved through structurally distinct means [6].

Lipophilicity Drug-likeness Permeability

Minimal Topological Polar Surface Area

The target compound (1040686-82-5) has a computed TPSA of 21.3 Ų, which is the lowest value observed across all six analogs and is matched only by the 2,6-dimethyl-propyloxy variant (1040686-42-7; TPSA 21.3 Ų) and the tert-butylphenoxy-ethyl constitutional isomer (1040689-03-9; TPSA 21.3 Ų) [1][2][3]. Introduction of methoxy substituents on the aniline ring increases TPSA to 39.7 Ų (1040688-45-6; +18.4 Ų), crossing the 40 Ų threshold commonly associated with impaired blood–brain barrier penetration [4]. The sec-butylphenoxy variant (1040687-18-0) also registers 21.3 Ų, indicating that TPSA is entirely dominated by the aniline-ring substitution pattern rather than by the phenoxy-alkyl linker architecture [5].

Polar surface area Membrane permeability Blood-brain barrier

Molecular Weight and Heavy-Atom Profile

The target compound has a molecular weight of 283.4 g/mol (20 heavy atoms, C₁₉H₂₅NO), which is 14.0 g/mol higher than the 2,6-dimethyl-propyloxy analog (1040686-42-7; 269.4 g/mol; 19 heavy atoms) due to the additional methylene unit in the butyl vs. propyl linker [1][2]. Conversely, the 2-ethyl-6-methyl analog (1040684-44-3; 297.4 g/mol, Δ +14.0) and the sec-butylphenoxy variant (1040687-18-0; 325.5 g/mol, Δ +42.1) are progressively heavier [3][4]. The dimethoxy analog (1040688-45-6) matches the target's MW (283.4 → 315.4 g/mol, Δ +32.0) owing to the two oxygen atoms replacing hydrogen [5]. The constitutional isomer 1040689-03-9 shares the identical MW of 283.4 g/mol [6].

Molecular weight Ligand efficiency Fragment-like properties

Hydrogen-Bond Acceptors and Rotatable Bond Profile

The target compound contains 2 hydrogen-bond acceptors (one ether oxygen, one amine nitrogen) and 6 rotatable bonds [1]. In contrast, the 2,5-dimethoxy analog (1040688-45-6) doubles the HBA count to 4 and increases rotatable bonds to 8, while the sec-butylphenoxy variant (1040687-18-0) also carries 8 rotatable bonds [2][3]. Higher rotatable bond counts are statistically associated with reduced oral bioavailability in drug-like molecules, with 6 rotatable bonds representing a pragmatic ceiling for favorable pharmacokinetic outcomes [4]. The 2,6-dimethyl-propyloxy analog (1040686-42-7) has only 5 rotatable bonds, but this reduction comes at the expense of a shortened alkyl linker that alters the spatial relationship between the aniline and phenoxy moieties [5].

Rotatable bonds Conformational entropy Oral bioavailability

Genotoxic Potential of the Parent Aniline

The aniline substructure of the target compound—3,5-dimethylaniline (3,5-DMA)—has been independently demonstrated to form covalent DNA adducts in vivo in mice, with detectable adduct levels in bladder and liver DNA at every time point examined following administration of approximately 100 μg/kg [1]. Adduct levels for 3,5-DMA were the highest among the three alkylanilines tested (3,5-DMA > 2,6-DMA > 3-ethylaniline), indicating that the 3,5-dimethyl substitution pattern is not biologically inert and can undergo metabolic activation to electrophilic intermediates [1]. This class-level genotoxic liability is not shared by analogs in which the aniline nitrogen is fully substituted (tertiary amine) or in which the aromatic ring is deactivated by electron-withdrawing groups, and it constitutes a critical differentiator when selecting among in-class compounds for cell-based or in vivo experiments. No experimental mutagenicity data exist for the fully elaborated target compound itself, so the 3,5-DMA substructure alert must be treated as a class-level inference requiring experimental confirmation in the specific N-alkylated context [2].

Genotoxicity 3,5-Dimethylaniline Metabolic activation

Application Scenarios


Medicinal Chemistry Lead Optimization

When a medicinal chemistry program requires a core scaffold with XLogP3 between 5 and 6 and TPSA ≤ 25 Ų to maintain passive membrane permeability while leaving headroom for polar substituent installation, the target compound (XLogP3 5.6, TPSA 21.3 Ų) is the most defensible choice among close analogs. The 2-ethyl-6-methyl analog (XLogP3 6.1) and the sec-butylphenoxy variant (XLogP3 6.9) push lipophilicity above the 6.0 threshold associated with increased promiscuity and solubility deficits [1]. The 2,5-dimethoxy analog, while more polar (XLogP3 4.8), carries a TPSA penalty of 18.4 Ų that reduces CNS penetration probability [1]. The target sits precisely at the property midpoint, enabling the widest synthetic latitude for subsequent optimization without immediately violating drug-likeness filters [2].

Chemical Biology Probe Development

For chemical biology applications in which the probe molecule's biological effects must be disentangled from potential genotoxic artifacts, the target compound's 3,5-dimethylaniline substructure carries a known genotoxic alert [3]. This is not a disqualifier—many useful probes contain structural alerts—but it mandates that experimental protocols incorporate parallel controls using the 2,6-dimethyl-propyloxy analog (parent amine 2,6-DMA, which exhibits lower in vivo DNA adduct levels than 3,5-DMA) to differentiate pharmacology-driven effects from metabolic-activation-driven artifacts [4]. Procurement specifications should request lot-specific purity ≥ 95% (the vendor-typical specification) and residual aniline content quantification (3,5-DMA ≤ 0.1%), as free 3,5-DMA arising from hydrolytic degradation could confound biological readouts [1].

Analytical Reference Standard and Method Development

The constitutional isomer N-{2-[2-(tert-butyl)phenoxy]ethyl}-4-methylaniline (CAS 1040689-03-9) shares the identical molecular formula (C₁₉H₂₅NO), identical MW (283.4 g/mol), identical XLogP3 (5.6), and identical TPSA (21.3 Ų) as the target compound [5]. These two compounds are therefore predicted to exhibit nearly indistinguishable retention behavior on reversed-phase HPLC columns, creating a co-elution risk that can compromise analytical method specificity. Laboratories procuring the target for use as a quantitative reference standard must verify chromatographic resolution from this isomer—either by orthogonal separation (HILIC, chiral stationary phases) or by mass-spectrometric differentiation using diagnostic fragment ions. The supplier should be required to provide a certificate of analysis demonstrating ≤ 0.5% isomeric impurity by HPLC-UV/MS [1].

Synthetic Intermediate for Parallel Library Synthesis

For combinatorial library construction around the N-[2-(4-methylphenoxy)butyl]aniline core, the target compound (20 heavy atoms; MW 283.4) provides the smallest heavy-atom footprint that retains the full butyl linker length, compared with the propyloxy-truncated analog (19 heavy atoms; MW 269.4) [1][6]. The additional methylene unit in the butyl linker increases conformational sampling space and may improve the display of terminal functional groups in biochemical binding assays. Heavier analogs (1040684-44-3, 1040687-18-0) add 1–3 heavy atoms without altering the linker connectivity, representing inefficient mass addition that degrades ligand-efficiency indices before any potency data are generated [6]. The target is therefore the most mass-efficient scaffold in the series that maintains the full butyl linker geometry, an important consideration when procurement volumes are scaled for parallel chemistry.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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